2-Quinolinecarboxylic acid, 8-chloro-1,4-dihydro-4-oxo-, methyl ester
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Overview
Description
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2-chloro-3-formylquinoline with methanol in the presence of a base . The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 8-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione and hydroquinoline compounds. These derivatives can exhibit different biological activities and are useful in drug development .
Scientific Research Applications
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
- 4-Hydroxy-2-quinolones
- Quinoline-2,4-dione derivatives
Uniqueness
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ester functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H8ClNO3 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 8-chloro-4-oxo-8H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5,7H,1H3 |
InChI Key |
CRZLCUQNDGQBNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC(C2=N1)Cl |
Origin of Product |
United States |
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